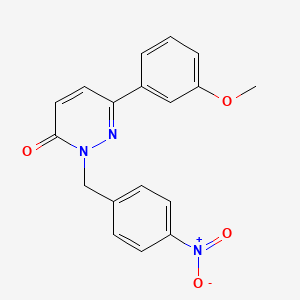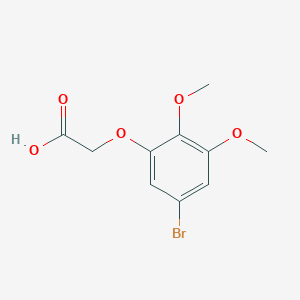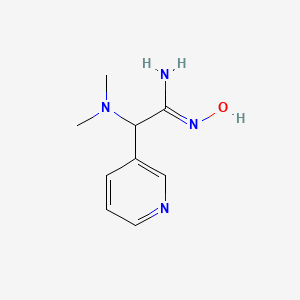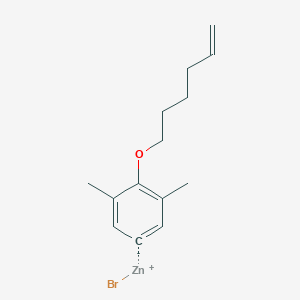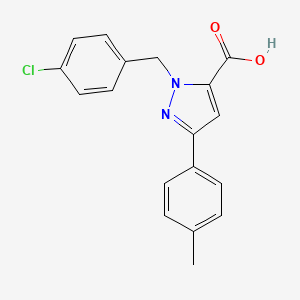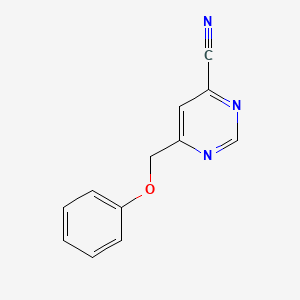
6-(Phenoxymethyl)pyrimidine-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Phenoxymethyl)pyrimidine-4-carbonitrile is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing heterocycles that are fundamental components of nucleic acids, vitamins, and coenzymes This particular compound is characterized by the presence of a phenoxymethyl group at the 6th position and a carbonitrile group at the 4th position of the pyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Phenoxymethyl)pyrimidine-4-carbonitrile typically involves the reaction of 4,6-dichloropyrimidine with phenoxymethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then treated with sodium cyanide to introduce the carbonitrile group at the 4th position .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions: 6-(Phenoxymethyl)pyrimidine-4-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The phenoxymethyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substitution Products: Various substituted pyrimidines depending on the nucleophile used.
Oxidation Products: Oxidized derivatives such as pyrimidine oxides.
Reduction Products: Reduced derivatives such as pyrimidine amines.
Applications De Recherche Scientifique
Medicinal Chemistry: It has shown promise as a scaffold for the development of antimicrobial and anticancer agents.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used as a tool compound to study the biological pathways involving pyrimidine derivatives.
Mécanisme D'action
The mechanism of action of 6-(Phenoxymethyl)pyrimidine-4-carbonitrile and its derivatives often involves the inhibition of specific enzymes or receptors. For instance, in antimicrobial applications, it may inhibit bacterial enzymes essential for DNA replication or protein synthesis. In anticancer research, it may target enzymes involved in cell proliferation and survival pathways . The exact molecular targets and pathways can vary depending on the specific derivative and application .
Comparaison Avec Des Composés Similaires
2-Mercapto-6-oxo-4-(4-(phenoxymethyl)phenyl)-1,6-dihydropyrimidine-5-carbonitrile: This compound shares a similar pyrimidine core but with different substituents, leading to distinct chemical and biological properties.
Pyrimidine-5-carbonitriles: These compounds have variations in the substituents at different positions on the pyrimidine ring, affecting their reactivity and applications.
Uniqueness: 6-(Phenoxymethyl)pyrimidine-4-carbonitrile is unique due to the specific combination of the phenoxymethyl and carbonitrile groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable scaffold for the development of new compounds with tailored properties .
Propriétés
Formule moléculaire |
C12H9N3O |
|---|---|
Poids moléculaire |
211.22 g/mol |
Nom IUPAC |
6-(phenoxymethyl)pyrimidine-4-carbonitrile |
InChI |
InChI=1S/C12H9N3O/c13-7-10-6-11(15-9-14-10)8-16-12-4-2-1-3-5-12/h1-6,9H,8H2 |
Clé InChI |
UPEJXEKECPEKSM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OCC2=CC(=NC=N2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


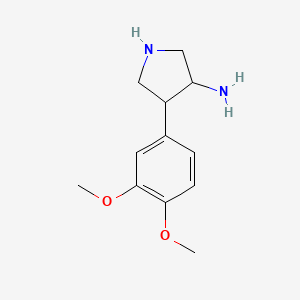
![(2Z,5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one](/img/structure/B14880494.png)
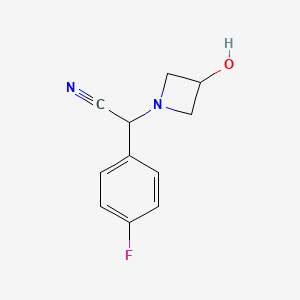
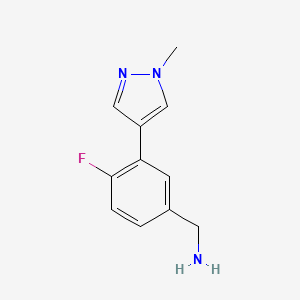

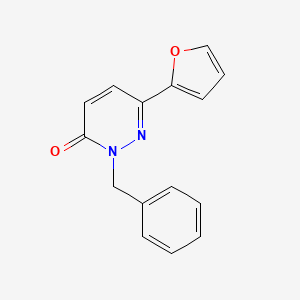
![3-[(Furan-2-ylmethyl)amino]-6-phenyl-1,2,4-triazin-5-ol](/img/structure/B14880509.png)
![1-(1-Chloroethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B14880517.png)
![1',2',3',6'-Tetrahydro-[3,4'-bipyridine]-5-carbonitrile hydrochloride](/img/structure/B14880519.png)
